molecular formula C20H20FN3O2S B2952236 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 899958-71-5

2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No. B2952236
CAS RN: 899958-71-5
M. Wt: 385.46
InChI Key: MIQUSNYSAOXRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, also known as FMT, is a novel compound that has shown promising results in scientific research applications. It belongs to the class of piperazine derivatives and has been synthesized using various methods.

Mechanism Of Action

The exact mechanism of action of 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is not fully understood. However, it has been suggested that 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has been shown to increase serotonin levels in the brain, which may contribute to its antidepressant effects. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has been shown to have anti-inflammatory and analgesic effects, which may be mediated by its effects on the immune system.

Advantages And Limitations For Lab Experiments

2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has several advantages for lab experiments, including its high potency and selectivity for its target receptors. It is also relatively easy to synthesize and purify. However, 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has some limitations, including its poor solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, including its use as a potential drug candidate for the treatment of neurological disorders. Further research is needed to determine its efficacy and safety in humans. 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone may also have potential applications in the treatment of other disorders, such as chronic pain and inflammation. Additionally, further research is needed to understand the exact mechanism of action of 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone and its effects on the immune system.

Synthesis Methods

2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has been synthesized using various methods, including the reaction of 4-(4-methoxybenzo[d]thiazol-2-yl)piperazine with 2-(4-fluorophenyl)acetyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has shown potential in various scientific research applications, including its use as a potential drug candidate for the treatment of neurological disorders such as depression, anxiety, and schizophrenia. It has also been studied for its anti-inflammatory and analgesic effects. 2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.

properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-26-16-3-2-4-17-19(16)22-20(27-17)24-11-9-23(10-12-24)18(25)13-14-5-7-15(21)8-6-14/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQUSNYSAOXRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.